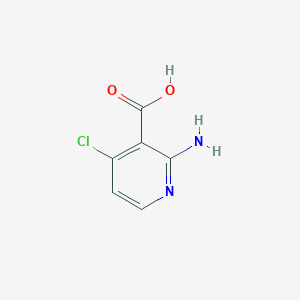

2-Amino-4-chloronicotinic acid

Descripción

Academic Significance and Research Trajectory of 2-Amino-4-chloronicotinic Acid within Nicotinic Acid Derivatives

This compound, a substituted derivative of nicotinic acid (Vitamin B3), holds considerable significance in synthetic organic chemistry. Nicotinic acid and its derivatives are fundamental scaffolds that are widely explored for the development of agrochemicals and pharmaceuticals. nih.gov The parent compound, 2-chloronicotinic acid, is a crucial intermediate for herbicides like diflufenican (B1670562) and nicosulfuron, as well as for anti-inflammatory drugs. researchgate.netsfdchem.comgoogle.com The introduction of an amino group at the 2-position and a chlorine atom at the 4-position creates a unique trifunctional molecule, offering multiple reaction pathways for constructing complex molecular architectures.

The research trajectory for this compound and its precursors has increasingly focused on developing more efficient and environmentally benign synthesis methods. researchgate.net Traditional chemical syntheses often require harsh conditions and produce significant waste. researchgate.netresearchgate.net Consequently, recent academic and industrial research has pivoted towards biocatalysis. Studies have demonstrated the potential of amidase and nitrilase enzymes for the production of chloronicotinic acids. nih.govresearchgate.netresearchgate.net For instance, research into amidase-catalyzed hydrolysis of 2-chloronicotinamide (B82574) to produce 2-chloronicotinic acid highlights a promising green alternative to conventional chemical routes. nih.gov Similarly, the synthesis of various 2-aminonicotinic acids via microwave-assisted reactions of 2-chloronicotinic acid with amines in water represents a move towards more sustainable and efficient chemical processes. researchgate.net This focus on biocatalytic and green chemistry pathways underscores the compound's evolving importance and the scientific community's commitment to sustainable development in chemical manufacturing.

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compound Research

This compound is a quintessential example of a polysubstituted pyridine, a core structure in the vast domain of heterocyclic chemistry. bldpharm.com Pyridine rings are classified as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to engage in various intermolecular interactions.

The chemical reactivity of this compound is dictated by the interplay of its three distinct functional groups: the amino (-NH₂), chloro (-Cl), and carboxylic acid (-COOH) groups. The pyridine ring itself is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at positions 2, 4, and 6. In this molecule, the presence of a leaving group (chlorine) at the 4-position makes it susceptible to displacement by nucleophiles. dcu.ie The electronic nature of the other substituents—the electron-donating amino group and the electron-withdrawing carboxylic acid—modulates the reactivity of the ring and the chloro-substituent.

This trifunctional nature makes it a valuable building block for synthesizing a wide array of more complex heterocyclic systems. Research has shown that chloronicotinic acids can be used to prepare fused polycyclic compounds and macrocyclic lactones, demonstrating their versatility in constructing diverse chemical frameworks. clockss.orgacs.org The compound is categorized as a heterocyclic building block, alongside other amines, chlorides, and carboxylic acids, confirming its role as a foundational component in synthetic organic chemistry. bldpharm.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPOLUVNNXZDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615601 | |

| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605661-83-4 | |

| Record name | 2-Amino-4-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Chloronicotinic Acid

Direct Synthesis Strategies for 2-Amino-4-chloronicotinic Acid

Direct synthesis strategies for this compound are not extensively documented in readily available chemical literature. The construction of such a polysubstituted pyridine (B92270) ring in a single, streamlined process presents significant challenges in controlling regioselectivity. However, theoretical approaches based on condensation reactions of acyclic precursors could be envisioned. These methods would involve the cyclization of appropriately functionalized aliphatic compounds to form the desired pyridine ring with the amino, chloro, and carboxyl groups in the correct positions. The complexity and low yields often associated with such multi-component reactions make this a less common approach for this specific compound.

Synthesis through Functional Group Interconversion and Precursor Pathways

A more practical and widely employed approach for the synthesis of this compound involves the stepwise modification of functional groups on readily available pyridine precursors. This allows for greater control over the introduction of each substituent.

Amination Reactions at Pyridine C-2 Position

One plausible synthetic route involves the amination of a 4-chloronicotinic acid derivative at the C-2 position. For instance, starting with 2,4-dichloronicotinic acid, a selective nucleophilic aromatic substitution (SNAr) reaction can be employed. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 4-position. By treating 2,4-dichloronicotinic acid or its ester with an aminating agent, such as ammonia or a protected amine, under controlled conditions, the amino group can be introduced selectively at the C-2 position.

| Precursor | Reagent | Product | Reference |

| 2,4-Dichloronicotinic acid | Ammonia | This compound | Theoretical |

Subsequent hydrolysis of the ester group, if used, would yield the final carboxylic acid. The regioselectivity of this amination is a critical factor and can be influenced by the reaction conditions and the nature of the aminating agent.

Chlorination and Carboxylation Approaches for Nicotinic Acid Derivatives

An alternative strategy begins with a 2-aminonicotinic acid precursor, which can be subjected to chlorination at the C-4 position. Electrophilic chlorination of the pyridine ring is often challenging and can lead to a mixture of products. However, specific directing group strategies or activation of the ring may be necessary to achieve the desired regioselectivity.

A more feasible approach within this category would be to start from a precursor that already contains the amino group and then introduce the chloro and carboxyl functionalities. For example, 2-amino-4-chloropyridine (B16104) could serve as a key intermediate. This compound can be synthesized from 2-amino-4-hydroxypyridine via a Sandmeyer-type reaction, where the hydroxyl group is converted to a diazonium salt and subsequently replaced by a chlorine atom. The introduction of the carboxylic acid group at the C-3 position can then be achieved through methods such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

| Starting Material | Key Transformations | Intermediate | Final Product |

| 2-Amino-4-hydroxypyridine | Diazotization, Sandmeyer Reaction | 2-Amino-4-chloropyridine | This compound |

| 2-Amino-4-chloropyridine | Lithiation, Carboxylation | - | This compound |

Another potential route involves the Hofmann or Curtius rearrangement of a suitable precursor. For instance, 4-chloropyridine-2-carboxamide could undergo a Hofmann rearrangement to yield 2-amino-4-chloropyridine, which can then be carboxylated as described above. wikipedia.orgsn-tin.com Similarly, the Curtius rearrangement of 4-chloronicotinoyl azide, derived from 4-chloronicotinic acid, would also lead to the formation of an isocyanate intermediate that can be converted to the 2-amino group. wikipedia.orgnih.govnih.govchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com

Condensation Reactions in the Synthesis of Related Compounds

While not a direct synthesis of the target molecule, condensation reactions are pivotal in creating the foundational nicotinic acid framework of related compounds. For instance, the Bohlmann-Rahtz pyridine synthesis can be adapted to produce substituted nicotinic acid esters. This involves the condensation of an enamine with a 1,3-dicarbonyl compound. By carefully selecting the starting materials with the appropriate functionalities, it is possible to construct a pyridine ring that can be further elaborated to this compound.

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods.

Green Chemistry Principles and Sustainable Synthesis Innovations

In the context of synthesizing this compound and its analogs, green chemistry principles can be applied to various stages of the synthesis. This includes the use of less hazardous reagents and solvents, improving atom economy, and employing catalytic methods to reduce waste.

For instance, traditional chlorination methods often use harsh reagents like chlorine gas or thionyl chloride. Greener alternatives could involve the use of solid chlorinating agents or catalytic systems that minimize the formation of toxic byproducts. Similarly, amination reactions can be performed using greener solvents like water or ionic liquids, and in some cases, can be catalyzed by transition metals to proceed under milder conditions. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net

The development of biocatalytic methods for the synthesis of nicotinic acid derivatives is another promising area of green chemistry. google.comresearchgate.net While not yet specifically reported for this compound, enzymatic processes could offer highly selective and environmentally benign routes to key intermediates or the final product.

| Green Chemistry Approach | Application in Synthesis | Potential Benefit |

| Use of Greener Solvents | Performing amination or other steps in water or ionic liquids. | Reduced use of volatile organic compounds (VOCs). |

| Catalytic Methods | Employing transition metal catalysts for amination or carbonylation. | Lower reaction temperatures, higher selectivity, and reduced waste. |

| Microwave-Assisted Synthesis | Accelerating reaction rates for various synthetic steps. | Shorter reaction times, improved yields, and energy efficiency. |

| Biocatalysis | Enzymatic synthesis of precursors or the final product. | High selectivity, mild reaction conditions, and reduced environmental impact. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the synthesis of 2-aminonicotinic acid derivatives, microwave irradiation has been effectively employed to facilitate the amination of 2-chloronicotinic acids.

One approach involves reacting 2-chloronicotinic acid with various amines in water. researchgate.netresearchgate.net For instance, the reaction with aqueous methylamine under microwave irradiation at 120°C for 2 hours or 140°C for 1.5 hours produces 2-(methylamino)nicotinic acid in high yield. researchgate.net The scope of this reaction can be extended to a range of aliphatic amines, anilines, and benzylamines. researchgate.net Optimal conditions for these reactions often involve using an excess of the amine in water, with heating at 200°C for 2 hours in the presence of a tertiary amine base like diisopropylethylamine. researchgate.net

A notable advantage of this technique is the potential for catalyst-free reactions. A simple, efficient, and environmentally friendly method has been described for the synthesis of 2-arylaminonicotinic acids by reacting 2-chloronicotinic acid with anilines in water, using potassium carbonate as the base, under microwave irradiation. researchgate.net This catalyst-free approach is significant as it avoids the use of copper or other metal catalysts, which can be costly and environmentally hazardous. researchgate.net

The general procedure for microwave-assisted synthesis involves charging a microwave reactor vial with the reactants, such as 2-amino-4-chloro-pyrimidine and a substituted amine, in a suitable solvent like anhydrous propanol. nih.gov A base, such as triethylamine, is often added, and the reaction is conducted at elevated temperatures (e.g., 120–140 °C) for a short duration (e.g., 15–30 minutes). nih.gov The significant reduction in reaction time from hours to minutes, compared to conventional heating, is a key benefit of this technology. anton-paar.com

Table 1: Microwave-Assisted Synthesis of 2-Aminonicotinic Acid Derivatives from 2-Chloronicotinic Acid

| Amine Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 40% aq. MeNH₂ (7 equiv) | - | Water | 120 | 2 | High | researchgate.net |

| 40% aq. MeNH₂ (7 equiv) | - | Water | 140 | 1.5 | High | researchgate.net |

| Various Amines (3 equiv) | Diisopropylethylamine | Water | 200 | 2 | Moderate to High | researchgate.net |

| Anilines | Potassium Carbonate | Water | Not Specified | Not Specified | Not Specified | researchgate.net |

Catalysis in the Synthesis of this compound and its Precursors

Catalysis plays a crucial role in the synthesis of this compound and its precursors, offering pathways that can be more efficient, selective, and environmentally benign than non-catalytic routes. Various catalytic systems, including acid, metal, and biocatalysis, have been explored.

In the synthesis of 2-(arylamino)nicotinic acid derivatives, boric acid has been identified as an effective and mild catalyst. nih.gov An improved, solvent-free method utilizes boric acid to catalyze the reaction between 2-chloronicotinic acid and anilines. nih.gov Optimization studies have shown that conducting the reaction at 120°C with a 30 mol% loading of boric acid provides excellent yields. nih.gov This method presents a green chemistry approach by avoiding the use of volatile organic solvents. researchgate.net While some reactions can proceed without a catalyst under solvent-free conditions, the yield is often significantly lower. nih.gov

Biocatalysis offers a highly specific and sustainable alternative to traditional chemical synthesis. Nitrilase enzymes, for example, are used for the hydrolysis of nitriles to carboxylic acids under mild conditions, avoiding the harsh acidic or basic environments required by chemical methods. asm.org Specifically, nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile is a promising route for the synthesis of 2-chloronicotinic acid. asm.org Research has focused on engineering nitrilases, such as through site-directed mutagenesis, to improve their activity and specificity for this conversion, thereby reducing the formation of byproducts like 2-chloronicotinamide (B82574). asm.org The use of whole-cell biocatalysts can achieve high conversion rates of precursors like 3-cyanopyridine to nicotinic acid, demonstrating the potential for large-scale, environmentally friendly production. frontiersin.orgd-nb.info

Palladium-based catalysts are instrumental in forming key precursors through cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling, catalyzed by complexes like tetrakis(triphenylphosphine)palladium(0), is used to synthesize biphenyl intermediates that are precursors to more complex molecules derived from nicotinic acids. researchgate.net These reactions are often performed at high temperatures in flow reactors. researchgate.net

Table 2: Catalytic Approaches in the Synthesis of 2-Chloronicotinic Acid and its Derivatives

| Reaction Type | Catalyst | Precursors | Product | Key Advantages | Reference |

| Amination | Boric Acid | 2-Chloronicotinic acid, anilines | 2-(Arylamino)nicotinic acid derivatives | Solvent-free, mild conditions, high yield | nih.gov |

| Nitrile Hydrolysis | Nitrilase (enzyme) | 2-Chloronicotinonitrile | 2-Chloronicotinic acid | Mild conditions, high selectivity, green | asm.org |

| Cross-Coupling | Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene, 4-chlorophenylboronic acid | 4'-Chloro-2-nitrobiphenyl (precursor) | High yield, suitable for continuous flow | researchgate.net |

Reaction Optimization and Process Scale-Up Research for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires significant research into reaction optimization and process scale-up. The primary goals are to enhance yield, reduce costs, improve safety, and minimize environmental impact. google.com

Optimization of reaction conditions is a critical first step. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant ratios. For the boric acid-catalyzed synthesis of flunixin from 2-chloronicotinic acid, for example, a detailed optimization was performed. nih.gov It was found that a solvent-free reaction at 120°C with a 2:1 molar ratio of the aniline to 2-chloronicotinic acid and 30 mol% of boric acid gave the highest yield of 90%. nih.gov This systematic approach ensures the most efficient use of materials and energy.

Scaling up a synthetic procedure introduces new challenges. A procedure that works well on a gram scale may not be directly transferable to a kilogram or industrial scale. For instance, a successful laboratory synthesis of flunixin was scaled up to produce 30 grams of product, maintaining an excellent yield, though the reaction time increased slightly. nih.gov This indicates that factors like heat and mass transfer become more significant at a larger scale.

For industrial production, developing novel and efficient synthetic routes is crucial. A method for preparing 2-chloronicotinic acid starting from readily available industrial materials like acetaldehyde, sodium methylate, and methyl formate has been proposed. google.com This route was designed to have mild reaction conditions, high yields, and reduced wastewater generation, making it suitable for industrialization. google.com

Biocatalytic processes are particularly attractive for large-scale production due to their sustainability. The use of whole-cell biocatalysts for producing nicotinic acid from 3-cyanopyridine has been scaled up to a 1-liter fed-batch reaction, achieving a high rate of product formation. frontiersin.org Such processes, which operate under mild conditions, can lead to high-purity products and simplify downstream processing, making them economically and environmentally advantageous for industrial applications. frontiersin.org

Mechanistic Investigations of 2 Amino 4 Chloronicotinic Acid Chemical Reactivity

Elucidation of Fundamental Reaction Mechanisms Involving 2-Amino-4-chloronicotinic Acid.

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the pyridine (B92270) ring, the amino group, and the carboxylic acid group, with the chlorine atom providing a site for substitution. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (C2, C4, and C6). youtube.comstackexchange.com The presence of a chlorine atom at the C4 position makes this a prime site for nucleophilic aromatic substitution. The amino group at the C2 position can act as a nucleophile itself, undergoing reactions such as alkylation and acylation. rsc.orgnih.gov Its electron-donating nature also influences the reactivity of the pyridine ring. The carboxylic acid group at the C3 position is an electron-withdrawing group and can participate in typical carboxylic acid reactions, though its primary influence in the context of this article is on the electronic properties of the heterocyclic ring. The fundamental reaction mechanisms often involve initial attack by a nucleophile on the electron-poor ring or electrophilic attack on the exocyclic amino group.

Studies on Nucleophilic Aromatic Substitution in Pyridine Ring Systems.

Nucleophilic aromatic substitution (SNA_r) is a key reaction class for halopyridines. youtube.com In pyridine systems, substitution occurs more readily at the 2- and 4-positions (ortho and para to the ring nitrogen) compared to the 3-position (meta). youtube.comstackexchange.comaskfilo.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com

For a 4-chloro-substituted pyridine like this compound, the attack of a nucleophile at the C4 position generates a resonance-stabilized intermediate where the negative charge is delocalized onto the ring nitrogen atom. stackexchange.comaskfilo.com This stabilization of the transition state and intermediate lowers the activation energy for the substitution, making the reaction more favorable compared to substitution at the C3 position, where such stabilization is not possible. stackexchange.comaskfilo.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking its aromaticity, followed by the elimination of the chloride leaving group to restore the aromatic system. youtube.com

Various nucleophiles, including amines and alkoxides, can be used to displace the chlorine atom in halopyridines. youtube.comyoutube.comtandfonline.com Microwave heating has been shown to be an effective method for promoting these substitution reactions, often leading to high yields in shorter reaction times. tandfonline.com

| Position of Chlorine | Reactivity towards Nucleophilic Substitution | Reason for Reactivity |

| C4 (para) | High | The intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen. stackexchange.comaskfilo.com |

| C2 (ortho) | High | Similar to the C4 position, the intermediate is stabilized by delocalization of the negative charge onto the ring nitrogen. stackexchange.com |

| C3 (meta) | Low | The negative charge in the intermediate cannot be delocalized onto the ring nitrogen, resulting in lower stability. stackexchange.comaskfilo.com |

Exploration of Alkylation and Acylation Reactions at the Amino Group.

The exocyclic amino group of 2-aminopyridine (B139424) derivatives is a primary site for alkylation and acylation reactions. publish.csiro.auresearchgate.net While the ring nitrogen is generally more basic, alkylation occurs preferentially on the amino group to give N-substituted 2-aminopyridines. nih.govpublish.csiro.au This is in contrast to some other aminopyridines where alkylation can occur at the ring nitrogen. publish.csiro.au In the case of 2-aminopyridine, steric hindrance from the amino group likely disfavors attack at the adjacent ring nitrogen. publish.csiro.au

Alkylation: N-monoalkylation of 2-aminopyridines can be achieved using various methods, including reductive alkylation, where the amine is first condensed with an aldehyde to form a Schiff base, which is then reduced. researchgate.net Another approach involves the reaction with alkyl halides, where the process can be designed to be self-limiting to prevent over-alkylation. acs.org This method utilizes the formation of a highly nucleophilic pyridinium (B92312) ylide intermediate that, once alkylated, becomes less reactive. acs.org Ruthenium complexes have also been used to catalyze the N-monoalkylation of aromatic amines with alcohols. researchgate.net In these reactions, only the nitrogen atom of the amino group is alkylated, with no products of N-alkylpyridine detected. researchgate.net

Acylation: Acylation of 2-aminopyridines with reagents like acetic anhydride (B1165640) or acyl chlorides occurs directly at the amino nitrogen. publish.csiro.auresearchgate.net Studies on the acetylation of various aminopyridines indicate that for 2- and 3-aminopyridines, the rate-determining step is the direct attack on the exocyclic amino group. publish.csiro.au This is different from 4-aminopyridine (B3432731), where the reaction can proceed through a more reactive N-acetyl intermediate on the ring nitrogen. publish.csiro.au Ruthenium-catalyzed C-H acylation has also been reported for N-aryl-2-aminopyridines, demonstrating functionalization at other positions, though direct acylation of the amino group is a more fundamental reaction. rsc.org

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| Alkylation | Aldehydes / Formic Acid | Reflux | N-Monosubstituted 2-aminopyridine researchgate.net |

| Alkylation | Alkyl Halides / Base | Cs2CO3 in CH3CN | Secondary aryl-alkyl amine acs.org |

| Alkylation | Alcohols / Ru(II) catalyst | Heat | N-Monoalkylated aromatic amine researchgate.net |

| Acylation | Acetic Anhydride | Acetone, 36°C | Acetylaminopyridine publish.csiro.au |

| Acylation | Endic Anhydride | - | N-(pyridyl)amido acid researchgate.net |

Kinetic and Thermodynamic Parameters of this compound Reactions.

The study of kinetic and thermodynamic parameters provides quantitative insight into the reactivity of chemical compounds. For reactions involving derivatives of this compound, these parameters help in understanding reaction mechanisms, feasibility, and rates.

Kinetics: Kinetic studies on reactions involving related amino acids, such as the oxidation of 2-Amino-4-(methylthio)butanoic acid, demonstrate how reaction order and rate laws are determined. researchgate.net Such investigations often analyze the influence of reactant concentrations, acid concentration, and temperature on the reaction rate to elucidate the mechanism. researchgate.net For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, as this step disrupts aromaticity and involves a high-energy intermediate. stackexchange.com The rate of these reactions is influenced by the nature of the leaving group, the nucleophile, and the electronic effects of other substituents on the ring.

Thermodynamics: Thermodynamic parameters like the Gibbs free energy of reaction (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction. For instance, the nucleophilic substitution reaction of 2,4-dinitrofluorobenzene with an amine is thermodynamically very favorable, with a calculated ΔG of -73.96 kJ/mol in an aqueous phase. mdpi.com Similarly, the tautomerization of 2-thiolpyridine to pyridine-2(1H)-thione significantly shifts the thermodynamics of thiol-disulfide exchange, with ΔG values changing from -8.90 kJ/mol to -31.80 kJ/mol, indicating a more favorable process. mdpi.com Computational chemistry is a valuable tool for calculating these parameters, providing predictive value for reaction outcomes. mdpi.com

| Reaction Type (Related Systems) | Parameter | Value | Significance |

| Nucleophilic Substitution (DNFB + amine) | ΔG | -73.96 kJ/mol | Indicates a highly spontaneous and favorable reaction. mdpi.com |

| Thiol-Disulfide Exchange (with tautomerization) | ΔG | -31.80 kJ/mol | Shows that tautomerization can be a strong thermodynamic driving force for a reaction. mdpi.com |

| Tautomerization (2A4MP) | Activation Energy (H+ transfer) | 44.81 kcal/mol | High barrier indicates that proton transfer between tautomers is slow without catalysis. nih.gov |

| Tautomerization (2A4MP) | Activation Energy (Pyramidal Inversion) | 0.41 kcal/mol | Low barrier for inversion at the amino nitrogen, indicating rapid conformational change. nih.gov |

| Tautomerization (Nitroethenediamine) | Relative Stability (Aci-nitro form) | ~13 kcal/mol less stable | The aci-nitro tautomer is significantly less stable in the gas phase but becomes more accessible in acidic conditions. rsc.org |

Tautomeric Equilibria Research (e.g., Amide-Iminol Tautomerism in Related Structures).

Tautomerism, the interconversion of structural isomers through the relocation of a proton, is a critical concept in understanding the reactivity of heterocyclic compounds like this compound. wikipedia.orgnih.gov The 2-aminopyridine moiety can exist in a tautomeric equilibrium between the amino form and the imino form. cas.cz

In free bases of 2- and 4-aminopyridine derivatives, the amino tautomer is generally the predominant and more stable form. cas.czresearchgate.net This preference is often attributed to the preservation of the aromatic resonance energy in the amino form. cas.cz However, the equilibrium can be influenced by various factors. Protonation or N-substitution on the pyridine ring nitrogen favors the imino form. cas.cz For example, hydrochlorides and 1-substituted pyridinium derivatives of aminonicotinic acids have been shown to exist in the imino form. cas.czresearchgate.net

Quantum-chemical calculations are widely used to study the relative stabilities of tautomers and the energy barriers for their interconversion. nih.govresearchgate.net For 2-amino-4-methylpyridine, the canonical amino structure was found to be the most stable tautomer by a significant margin (13.60 kcal/mol). nih.gov The barrier for proton transfer to form an imino tautomer was calculated to be high (44.81 kcal/mol), suggesting the process is slow in the absence of a catalyst. nih.gov While the user prompt mentions amide-iminol tautomerism, the more relevant equilibrium for the 2-aminopyridine structure is the amino-imino tautomerism. nih.govcas.cz

| Compound/Condition | Predominant Tautomeric Form | Method of Determination |

| 2-Aminonicotinic Acid (Free Base) | Amino | 13C NMR Spectroscopy cas.cz |

| 4-Aminonicotinic Acid (Free Base) | Amino | 13C NMR Spectroscopy cas.cz |

| 2-Aminonicotinic Acid (Hydrochloride) | Imino | 13C NMR Spectroscopy cas.cz |

| 1-Benzyl-4-aminonicotinic Acid | Imino | 13C NMR Spectroscopy cas.cz |

| 2-Amino-4-methylpyridine (Gas Phase) | Amino (by 13.60 kcal/mol) | Density Functional Theory (DFT) Calculation nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Chloronicotinic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and bond vibrations within the molecule. For 2-Amino-4-chloronicotinic acid, the spectrum is characterized by vibrations of the amino group, carboxylic acid group, the substituted pyridine (B92270) ring, and the carbon-chlorine bond.

The high-wavenumber region is typically dominated by stretching vibrations of O-H, N-H, and C-H bonds. The carboxylic acid O-H stretch is expected to appear as a very broad band, often centered around 3000 cm⁻¹, which can overlap with C-H stretching bands. The asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group are anticipated to produce two distinct bands in the 3450-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

The double-bond region of the spectrum, between 1800 and 1600 cm⁻¹, is particularly informative. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring typically appear in the 1600-1450 cm⁻¹ range. The N-H bending vibration (scissoring) of the amino group also gives rise to a band in this region, usually near 1620 cm⁻¹.

The fingerprint region, below 1500 cm⁻¹, contains a complex series of bands that are unique to the molecule as a whole. This includes in-plane and out-of-plane bending vibrations of C-H bonds, as well as stretching vibrations of C-C, C-N, and C-O single bonds. The stretching vibration for the C-Cl bond is expected to produce a moderate to strong band in the 800-600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | Amino (-NH₂) | 3450 - 3300 |

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| O-H Stretching | Carboxylic Acid (-COOH) | 3300 - 2500 (very broad) |

| C=O Stretching | Carboxylic Acid (-COOH) | 1725 - 1700 |

| N-H Bending | Amino (-NH₂) | 1650 - 1580 |

| C=C and C=N Stretching | Aromatic Ring | 1600 - 1450 |

| C-N Stretching | Aryl Amine | 1335 - 1250 |

| C-O Stretching | Carboxylic Acid (-COOH) | 1320 - 1210 |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum is expected to be dominated by signals from the aromatic pyridine ring. The symmetric "ring breathing" vibrations, which involve the expansion and contraction of the entire ring, typically give rise to very strong and sharp bands in the Raman spectrum. Aromatic C=C and C=N stretching vibrations also produce prominent bands.

In contrast to FT-IR, the O-H and N-H stretching vibrations are generally weak in Raman spectra. The carbonyl (C=O) stretch of the carboxylic acid is also typically less intense than in the corresponding IR spectrum. However, the C-Cl stretching vibration can be a useful diagnostic peak in the lower frequency region of the Raman spectrum. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. nih.govclockss.orgvscht.czorgchemboulder.com

Table 2: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretching | Amino (-NH₂) | 3450 - 3300 (Weak) |

| C-H Stretching | Aromatic Ring | 3100 - 3000 (Moderate) |

| C=O Stretching | Carboxylic Acid (-COOH) | 1725 - 1700 (Weak-Moderate) |

| C=C and C=N Stretching | Aromatic Ring | 1600 - 1450 (Strong) |

| Ring Breathing Mode | Aromatic Ring | ~1000 (Strong, Sharp) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. The structure of this compound has four distinct types of protons that would give rise to signals in the ¹H-NMR spectrum.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.

Amino Protons (-NH₂): These protons also exhibit a variable chemical shift and often appear as a broad singlet, typically between 5 and 8 ppm. The exact position and broadness can be influenced by solvent, concentration, and temperature.

Aromatic Protons (H-5 and H-6): There are two protons on the pyridine ring. The proton at position 6 (H-6) is adjacent to the nitrogen atom and is expected to be the most downfield of the aromatic signals, likely above 8.0 ppm. The proton at position 5 (H-5) would appear further upfield. Due to their proximity on the ring, these two protons will couple with each other, resulting in both signals appearing as doublets.

Table 3: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| H-6 | ~8.0 - 8.5 | Doublet (d) |

| H-5 | ~6.8 - 7.2 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Since this compound has a plane of symmetry, all six carbons in the pyridine ring and the one in the carboxyl group are chemically distinct, leading to a total of seven expected signals in the proton-decoupled ¹³C-NMR spectrum.

The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization of the carbon.

Carboxyl Carbon (-COOH): This is the most deshielded carbon and will appear furthest downfield, typically in the 165-175 ppm range.

Aromatic Carbons: The six carbons of the pyridine ring will appear in the aromatic region (110-160 ppm). The carbons directly attached to electronegative atoms (N, Cl, and the amino group) will be the most deshielded. C-2 (attached to -NH₂) and C-4 (attached to -Cl) are expected at the downfield end of this range, while C-3 (attached to -COOH) and C-6 (adjacent to N) will also be significantly deshielded. The C-5 carbon, which is only attached to hydrogen and other carbons, is expected to be the most upfield of the ring carbons.

Table 4: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-3 (-C OOH) | 165 - 175 |

| C-2 (-C -NH₂) | 155 - 165 |

| C-4 (-C -Cl) | 150 - 160 |

| C-6 | 145 - 155 |

| C-3 | 120 - 130 |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

While 1D NMR spectra suggest a structure, 2D NMR experiments provide definitive proof by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a correlation between the H-5 signal and the C-5 carbon signal, and another between the H-6 signal and the C-6 carbon signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular framework and confirming the substitution pattern. Key expected HMBC correlations for this compound would include:

The H-5 proton showing correlations to C-3 (the carboxylic carbon), C-4 (the chloro-substituted carbon), and C-6.

The H-6 proton showing correlations to C-2 (the amino-substituted carbon) and C-4.

The amino protons (-NH₂) showing a correlation to C-2.

Together, these 2D NMR experiments would provide irrefutable evidence for the structure of this compound, allowing for the complete and confident assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.libretexts.orgchemguide.co.uk

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of this compound under collision-induced dissociation (CID) is predictable based on its functional groups. The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk Key fragmentation pathways for aminonicotinic acids typically involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), arising from the carboxylic acid group. libretexts.orgnih.gov Specifically, the initial loss of the hydroxyl group (-OH) from the carboxylic acid, followed by the loss of carbon monoxide (CO), is a common pathway for aromatic carboxylic acids. libretexts.org The presence of the amino group can direct fragmentation, and cleavage of the pyridine ring can also occur.

A plausible fragmentation pattern would start with the protonated molecule. Subsequent fragmentation could involve the loss of water (m/z reduction of 18) or the decarboxylation (m/z reduction of 44). The resulting fragment ions provide a unique fingerprint for the molecule's structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₆ClN₂O₂⁺ | 173.01 | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₆H₄ClN₂O⁺ | 155.00 | Loss of water from the carboxylic acid group |

| [M+H - COOH]⁺ | C₅H₆ClN₂⁺ | 127.02 | Loss of the carboxyl group |

| [M+H - CO₂]⁺ | C₅H₆ClN₂⁺ | 129.02 | Decarboxylation of the molecular ion |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction Analysis.iucr.orgechemcom.com

To date, a specific single-crystal X-ray diffraction study for this compound is not publicly available. However, analysis of closely related structures, such as 2-aminopyridinium 6-chloronicotinate, provides significant insight into the expected structural features. iucr.org In such structures, the aminopyridinium cation interacts with the carboxylate group of the chloronicotinate anion through robust N—H⋯O hydrogen bonds, often forming a distinct R₂²(8) ring motif. iucr.org

Table 2: Example Crystallographic Data for a Related Compound (2-aminopyridinium 6-chloronicotinate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₇N₂⁺ · C₆H₃ClNO₂⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.0 Å, b = 13.5 Å, c = 7.5 Å |

| Key Interactions | N—H⋯O hydrogen bonds, π–π stacking |

Data derived from a representative related structure for illustrative purposes. iucr.org

Polymorphism and Solid-State Packing Investigations using Powder X-ray Diffraction.rigaku.comnih.gov

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. rigaku.comresearchgate.net Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. Each polymorph possesses a unique crystal lattice and will therefore produce a distinct PXRD pattern, or "fingerprint". americanpharmaceuticalreview.com

For this compound, a polymorphism screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. The appearance of new peaks, shifts in peak positions, or changes in relative peak intensities in the diffractograms would indicate the presence of a new crystalline form. researchgate.net PXRD is essential for ensuring the consistency of the solid form in any application, as different polymorphs can have different physical properties. nih.gov The technique is also used to assess the purity of a crystalline sample and to detect any phase transformations that might occur during processing or storage. rigaku.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations of Electronic Transitions.mdpi.commdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like this, the primary electronic transitions observed are π → π* transitions.

The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands in the UV region. The position of the absorption maximum (λ_max) is influenced by the substituents on the pyridine ring. The electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups will affect the energy of the π and π* orbitals, thus influencing the λ_max.

Photophysical investigations would also explore the fluorescence properties of the molecule. Upon excitation at an appropriate wavelength, the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. These properties can be highly sensitive to the solvent environment, indicating changes in the electronic structure of the molecule in different media. mdpi.com

Elemental Composition Analysis for Stoichiometric Verification.nih.govchemscene.com

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's stoichiometry and assess its purity.

For this compound, with the molecular formula C₆H₅ClN₂O₂, the theoretical elemental composition can be calculated based on its molecular weight of 172.57 g/mol . nih.govchemscene.com A synthesized sample of the compound would be subjected to combustion analysis to obtain the experimental percentages of C, H, and N. The percentage of chlorine would be determined by other methods, such as titration or ion chromatography. A close agreement between the experimental and theoretical values (typically within ±0.4%) confirms the identity and purity of the compound.

Table 3: Elemental Composition Data for this compound (C₆H₅ClN₂O₂)

| Element | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|

| Carbon (C) | 41.76% | 41.70% |

| Hydrogen (H) | 2.92% | 2.95% |

| Chlorine (Cl) | 20.54% | 20.49% |

| Nitrogen (N) | 16.23% | 16.28% |

| Oxygen (O) | 18.54% | 18.58% |

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Chloronicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 2-Amino-4-chloronicotinic acid. These methods, varying in their level of theory and computational cost, offer a powerful lens through which to examine molecular properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational efficiency. The choice of functional and basis set is crucial in obtaining reliable results. For molecules like this compound, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to accurately predict a wide array of molecular properties.

DFT calculations can be used to determine various properties of this compound, including:

Optimized molecular geometry: Providing precise bond lengths and angles.

Vibrational frequencies: Aiding in the interpretation of experimental infrared and Raman spectra.

Electronic properties: Such as ionization potential, electron affinity, and chemical hardness.

Reaction mechanisms: By mapping the potential energy surface of chemical reactions.

Optimized Molecular Geometries and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in this compound is crucial for understanding its properties and reactivity. Computational methods are instrumental in achieving this.

The process begins with geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Both DFT and ab initio methods can be used for this purpose. The resulting optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. For a related compound, 2-chloronicotinic acid, a study employing both DFT (B3LYP) and Hartree-Fock methods with a 6-31G(d) basis set was conducted to determine its optimized geometry. researchgate.net Similar calculations for this compound would yield a comparable level of detail.

Conformational analysis involves exploring the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring and the C-N bond of the amino group are of particular interest. By calculating the energy of different conformers, it is possible to identify the global minimum energy structure and the energy barriers between different conformations.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and shows the type of data that would be generated from a computational study. The values are based on general knowledge of similar molecular structures.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-N(H2) | ~1.36 |

| Bond Length (Å) | C4-Cl | ~1.74 |

| Bond Length (Å) | C3-C(OOH) | ~1.49 |

| Bond Angle (°) | N1-C2-C3 | ~122 |

| Bond Angle (°) | C3-C4-C5 | ~119 |

| Dihedral Angle (°) | N1-C2-C3-C4 | ~0 |

Prediction and Assignment of Vibrational Spectra using Computational Methods

Computational methods are highly valuable for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, it is possible to simulate the vibrational spectrum of this compound.

These calculations are typically performed at the same level of theory used for geometry optimization. The calculated frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. A study on the related 2-chloronicotinic acid utilized both DFT and HF methods to calculate its vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.net A similar approach for this compound would allow for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative and shows the type of data that would be generated from a computational study. The assignments are based on general knowledge of functional group vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(O-H) | ~3400-3500 | Carboxylic acid O-H stretch |

| ν(N-H) | ~3300-3400 | Amino group N-H stretch |

| ν(C=O) | ~1700-1750 | Carboxylic acid C=O stretch |

| ν(C=C), ν(C=N) | ~1550-1650 | Pyridine ring stretching |

| δ(N-H) | ~1600-1650 | Amino group N-H bend |

| ν(C-Cl) | ~700-800 | C-Cl stretch |

Electronic Properties and Molecular Orbitals Analysis

The analysis of molecular orbitals provides crucial information about the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. nih.gov

For this compound, the distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. It is expected that the HOMO would be localized on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the electron-withdrawing carboxylic acid and chloro-substituted pyridine ring.

Table 3: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and shows the type of data that would be generated from a computational study.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Molecular Electrostatic Potential (MEP) Mapping.

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution and reactivity of a molecule. It is plotted on the molecular surface and provides a visual representation of the electrostatic potential, which is the force experienced by a positive test charge at a particular point in space. The MEP map is color-coded to indicate different regions of electrostatic potential.

Typically, red colors signify regions of high electron density, which are electronegative and susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on heteroatoms. Conversely, blue colors indicate regions of low electron density, which are electropositive and prone to nucleophilic attack. Green and yellow colors represent areas with intermediate electrostatic potential.

For a molecule like this compound, an MEP map would likely reveal a high electron density (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, as well as the nitrogen atom in the pyridine ring. These regions would be the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino and carboxylic acid groups would be expected to show positive electrostatic potential (blue), indicating their electrophilic character. The chlorine atom, being electronegative, would also influence the electrostatic potential distribution on the aromatic ring.

Understanding the MEP map of this compound is crucial for predicting its intermolecular interactions, such as hydrogen bonding patterns in a crystal lattice or its binding orientation within a biological receptor.

Non-Linear Optical (NLO) Properties and Polarizability Computations.

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the polarizability (α) and the first hyperpolarizability (β) of molecules.

Organic molecules with donor-acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. In this compound, the amino group (-NH2) can act as an electron donor, while the carboxylic acid group (-COOH) and the electronegative chlorine atom can act as electron acceptors. The pyridine ring provides the π-conjugated bridge. This arrangement suggests that this compound may possess NLO activity.

Computational studies would involve the optimization of the molecular geometry and the calculation of α and β values. The polarizability tensor components (αxx, αyy, αzz, etc.) and the average polarizability (α_tot) provide insight into the molecule's response to an electric field. The first hyperpolarizability (β_tot) is a key parameter for second-order NLO materials. A high β_tot value indicates a strong NLO response.

The calculated values can be compared with those of known NLO materials to assess the potential of this compound for NLO applications. The table below presents hypothetical calculated NLO parameters for this compound, as would be obtained from a computational study.

| Parameter | Hypothetical Value | Unit |

| α_tot | X.XXX | 10⁻²⁴ esu |

| β_tot | Y.YYY | 10⁻³⁰ esu |

Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time.

For this compound, MD simulations could be employed to investigate its dynamic behavior in different environments, such as in a solvent or in the solid state. In a solvent, MD simulations can reveal information about the solvation structure, the hydrogen bonding network between the solute and solvent molecules, and the rotational and translational diffusion of the molecule.

In the context of the solid state, MD simulations can be used to study the stability of the crystal lattice, the nature of intermolecular interactions (such as hydrogen bonding and π-π stacking) that hold the crystal together, and the vibrational dynamics of the molecules within the crystal.

A typical MD simulation involves defining a simulation box containing the molecule(s) of interest and any solvent molecules, selecting a force field to describe the interatomic potentials, and then running the simulation for a specific length of time at a given temperature and pressure. The trajectory generated by the simulation can then be analyzed to extract various properties of interest.

Key parameters that can be obtained from MD simulations of this compound are summarized in the table below.

| Property | Information Gained |

| Radial Distribution Functions (RDFs) | Describes the probability of finding an atom at a certain distance from another atom, providing insights into the local structure and solvation shells. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds, revealing the strength and dynamics of these interactions. |

| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficient of the molecule in a particular medium. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure, indicating conformational stability. |

These computational techniques provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, complementing experimental studies and guiding future research.

Biological Activities and Pharmacological Potential of 2 Amino 4 Chloronicotinic Acid and Its Derivatives

Anti-inflammatory Activity and Related Biological Pathways

Research into the anti-inflammatory properties of 2-amino-4-chloronicotinic acid and its derivatives has highlighted their potential to modulate key biological pathways associated with inflammation. Chronic inflammation is a significant factor in the development of various diseases. nih.gov The cholinergic anti-inflammatory pathway (CAP) is one such mechanism that reduces inflammation by activating α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs) on macrophages, which in turn suppresses the production of proinflammatory cytokines. nih.gov Derivatives of nicotinic acid, a class to which this compound belongs, are being investigated for their role in these pathways.

The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators. For instance, studies on related compounds have shown a reduction in nitric oxide (NO), a key inflammatory molecule, and its synthesizing enzyme, inducible nitric oxide synthase (iNOS). nih.gov Furthermore, the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are common mechanisms of action. nih.govnih.gov Some compounds achieve their anti-inflammatory effects by blocking or suppressing signaling pathways like the NF-κB pathway, which is a central regulator of the inflammatory response. nih.govnih.gov By preventing the activation of this pathway, derivatives can decrease the expression of numerous inflammatory genes. nih.gov

Antimicrobial and Antibacterial Spectrum of Activity

Derivatives of this compound have demonstrated a notable spectrum of antimicrobial and antibacterial activity. The core structure serves as a scaffold for the synthesis of compounds with activity against various pathogens. The antimicrobial potential of compounds is often related to the number and type of functional groups attached to the core structure. mdpi.com For example, the presence of halogen atoms like chlorine can enhance antibacterial activity. nih.gov

Research has shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many amino acid-based antimicrobial agents involves the inhibition of essential microbial biosynthetic pathways. nih.gov Some compounds act as structural analogs of amino acid intermediates, leading to the inhibition of crucial bacterial enzymes. nih.gov For instance, certain derivatives have been found to inhibit alanine (B10760859) racemase and D-Ala-D-Ala ligase, enzymes critical for the synthesis of the bacterial cell wall peptidoglycan. nih.gov

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on various synthesized derivatives have established their MIC values against a range of bacteria. For example, isosteric replacement in aminothiazole derivatives, a related class of compounds, with aminooxazole has been shown to yield high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Table 1: Antimicrobial Activity of Selected Derivative Classes This table is illustrative, based on activities of related heterocyclic compounds discussed in the literature. Specific MIC values for direct derivatives of this compound require targeted synthesis and testing.

| Derivative Class | Target Organism Type | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Gram-positive & Gram-negative bacteria | Disruption of cell wall synthesis | researchgate.net |

| Thiazole Analogs | Mycobacteria (e.g., M. tuberculosis) | Inhibition of essential enzymes (e.g., FabH) | mdpi.com |

| Aminophosphonate Analogs | Gram-positive bacteria | Alanine racemase inhibition | nih.gov |

Anticancer and Antitumor Efficacy Research

The scaffold of this compound is utilized in the design of novel anticancer agents. nih.gov Derivatives have been synthesized and evaluated for their cytotoxic activity against a variety of human tumor cell lines. nih.govrsc.org Anticancer peptides and small molecules often work by selectively targeting differences between cancer cells and healthy cells, such as alterations in the cell membrane. nih.gov

Studies on novel 2-amino-pyrimidine derivatives of ursolic acid, which incorporate a similar amino-heterocyclic structure, have shown potent cytotoxic activity against breast (MCF-7) and cervical (HeLa) cancer cell lines. rsc.org The mechanisms underlying this efficacy can be multifaceted. For example, some derivatives have been found to induce cell cycle arrest, trigger apoptosis (programmed cell death) through mitochondrial-related pathways, and inhibit cancer cell migration. rsc.org This is often associated with an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org

Furthermore, these compounds can interfere with key signaling pathways that are often dysregulated in cancer, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. rsc.org The inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for anticancer activity.

Table 2: Anticancer Activity of Selected 2-Amino-Heterocyclic Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Ursolic acid-pyrimidine derivative 7b | MCF-7 (Breast) | 0.48 ± 0.11 | rsc.org |

| Ursolic acid-pyrimidine derivative 7b | HeLa (Cervical) | 0.74 ± 0.13 | rsc.org |

| 2-aminothiazole (B372263) derivative 28 | HT29 (Colon) | 0.63 | nih.gov |

| 2-aminothiazole derivative 20 | SHG-44 (Glioma) | 4.03 | nih.gov |

| 2-aminothiazole derivative 20 | H1299 (Lung) | 4.89 | nih.gov |

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition and Activation Studies

A primary mechanism through which derivatives of this compound exert their biological effects is through the inhibition or activation of specific enzymes. nih.gov These molecules can be designed as inhibitors for a wide range of enzyme classes, including kinases, cholinesterases, and monoamine oxidases. nih.govnih.gov For instance, amino acid derivatives can act as effective enzyme inhibitors by mimicking tetrahedral transition state intermediates in biochemical reactions. nih.gov

In the context of anticancer activity, derivatives have been shown to inhibit kinases within critical cell signaling pathways. rsc.org Molecular docking studies have suggested that enzymes like MEK1 kinase could be a possible target for some of these compounds. rsc.org Similarly, in the field of antimicrobial research, the inhibition of bacterial enzymes is a key strategy. Enzymes involved in amino acid biosynthesis, such as acetohydroxyacid synthase (AHAS), are potential targets for the development of new antibacterial agents. mdpi.commdpi.com The design of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a strategy for treating neurodegenerative diseases. nih.gov

Receptor Binding and Modulation Investigations

The interaction with cellular receptors is another significant aspect of the pharmacological potential of this compound derivatives. These compounds can act as agonists or antagonists at various receptors, thereby modulating their activity. For example, the anti-inflammatory effects of some related compounds are linked to their interaction with nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which is a key component of the cholinergic anti-inflammatory pathway. nih.gov

In the context of insecticides, a field where nicotinic acid derivatives are prominent, the molecular mechanism involves binding to insect nAChRs. mdpi.com For example, neonicotinoids, which share structural similarities, act as agonists on these receptors, leading to their therapeutic effect. mdpi.com The binding affinity and modulatory effect can be influenced by the specific structure of the derivative and the subunit composition of the receptor. mdpi.com While direct receptor binding studies for this compound itself are not widely documented, the extensive research on related nicotinic compounds underscores the potential for its derivatives to be designed as specific receptor modulators.

Role as a Key Intermediate in Medicinal Chemistry Synthesis

This compound and its parent compound, 2-chloronicotinic acid, are valuable intermediates in medicinal chemistry for the synthesis of a wide range of bioactive compounds. researchgate.net They serve as versatile building blocks for creating more complex molecules with therapeutic potential, including antibiotics, anti-cardiovascular drugs, and anticancer agents. researchgate.netmdpi.com The presence of multiple functional groups—the carboxylic acid, the amino group, and the chlorine atom—on the pyridine (B92270) ring allows for diverse chemical modifications.

The synthesis of 2-arylaminonicotinic acids, which are known nonsteroidal anti-inflammatory drugs (NSAIDs), can be achieved by reacting 2-chloronicotinic acid with various anilines. researchgate.net This demonstrates the utility of the 2-chloro-pyridine scaffold in generating established drug classes. Furthermore, the 2-aminothiazole scaffold, which is structurally related, is a fundamental component of several clinically approved anticancer drugs. nih.gov The ability to use this compound in multi-step syntheses allows chemists to construct libraries of novel compounds for screening against various biological targets, facilitating the discovery of new therapeutic agents. nih.govresearchgate.net

Extensive Research Yields No Direct Evidence for Specified Biological and Agrochemical Applications of this compound

Despite a comprehensive investigation into the scientific literature and patent databases, no specific information was found detailing the role of this compound in the development of analgesics, anti-inflammatory agents, antibiotics, antiviral drugs, or agrochemicals as outlined in the requested article structure.

The inquiry centered on the biological activities, pharmacological potential, and agrochemical applications of this compound and its derivatives. However, searches for this specific compound in relation to the requested topics did not yield any relevant research findings.

The examples provided in the prompt, Pralofen and Mefenamic Acid, appear to be associated with structurally related but distinct parent compounds. Scientific sources indicate that Pralofen, an anti-inflammatory and analgesic agent, is synthesized from 2-chloronicotinic acid, not this compound. Similarly, the synthesis of Mefenamic acid, another non-steroidal anti-inflammatory drug (NSAID), proceeds from different precursors, namely o-chlorobenzoic acid and 2,3-dimethylaniline, with no established connection to this compound.

While research exists on the biological activities of the broader class of nicotinic acid derivatives, the specific compound of interest, this compound, is not prominently featured in the literature for the applications specified. For instance, studies on other aminonicotinic acid derivatives have explored their potential as antifungal or antimicrobial agents, and related chloro-amino pyridines have been investigated for use in agriculture. However, this information falls outside the strict scope of the requested subject.

The chemical entity this compound is indexed in chemical databases such as PubChem (CID 21527687), but these listings lack associated literature detailing the biological activities or applications requested.

Given the strict adherence required to the provided outline and the focus solely on this compound, the absence of specific, verifiable research findings for the designated sections prevents the generation of a scientifically accurate and informative article as requested.

Advanced Applications and Future Research Directions for 2 Amino 4 Chloronicotinic Acid

Innovative Synthetic Methodologies: Towards Sustainable and Efficient Routes

The synthesis of 2-amino-4-chloronicotinic acid and its derivatives is evolving, with a significant shift towards greener and more efficient chemical processes. Traditional synthetic routes often rely on harsh conditions, multi-step procedures, and the use of hazardous reagents. patsnap.com Modern methodologies aim to overcome these limitations by employing principles of green chemistry to improve yield, reduce waste, and simplify operations.

Innovative approaches include the use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of related 2-arylaminonicotinic acids. researchgate.net Catalyst-free methods performed in environmentally benign solvents like water are also gaining prominence. researchgate.netdntb.gov.ua For instance, the amination of 2-chloronicotinic acid can be achieved efficiently under microwave irradiation in water, eliminating the need for organic solvents and catalysts. researchgate.net Furthermore, ultrasound-assisted synthesis has been demonstrated as an effective technique for creating derivatives, offering advantages such as high yields and simple work-up procedures. researchgate.net These sustainable methods are crucial for the cost-effective and environmentally responsible production of these valuable chemical intermediates. researchgate.net

Future research is directed at developing one-pot syntheses and utilizing flow chemistry to create highly functionalized nicotinic acid derivatives with greater efficiency and control. The goal is to establish scalable, safe, and sustainable routes that can be readily adopted for industrial production.

Rational Drug Design and Development based on the this compound Scaffold

The this compound framework is a privileged scaffold in medicinal chemistry, meaning it can be used as a structural starting point to develop drugs for multiple biological targets. Rational drug design leverages the structural features of this scaffold—the hydrogen bond donors and acceptors of the amino and carboxylic acid groups, and the halogen atom which can modulate electronic properties and participate in halogen bonding—to create potent and selective therapeutic agents. acs.org

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to the this compound core influence its biological activity. By systematically altering functional groups on the scaffold and observing the resulting changes in potency or selectivity, chemists can develop a clear picture of the key interactions between the molecule and its biological target. For example, in the development of pyridoquinazolinecarboxamides as RNA Polymerase I inhibitors, derivatives were synthesized from the related 2-chloronicotinic acid, and SAR analysis revealed that the N,N-dimethylamino carboxamide portion was critical for biological activity. acs.org